L-Xylulose 1-phosphate

Description

Properties

Molecular Formula |

C5H11O8P |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

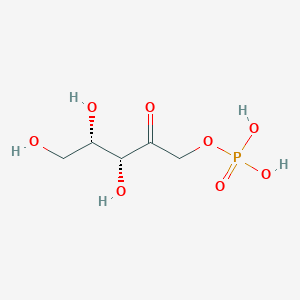

[(3R,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m0/s1 |

InChI Key |

NBOCCPQHBPGYCX-WVZVXSGGSA-N |

SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Engineering

Utilization in Yeast Metabolism

L-Xylulose 1-phosphate serves as an intermediate in engineered pathways for the conversion of xylose to valuable products. In Saccharomyces cerevisiae, a novel metabolic pathway has been developed that bypasses the traditional pentose phosphate pathway (PPP) by utilizing X1P. This approach optimizes xylose utilization from hemicellulosic hydrolysates, enhancing the production of compounds such as glycolic acid (GA) and ethylene glycol (EG) . The engineered strains demonstrated improved efficiency in converting xylose into X1P, which subsequently feeds into other metabolic pathways for product synthesis.

Synthetic Pathway Development

The synthetic X1P pathway has shown potential for increasing GA yields from xylose-rich substrates. By engineering Escherichia coli to utilize this pathway, researchers reported a 20% increase in GA production compared to traditional methods . This highlights the importance of X1P in developing microbial platforms for biotechnological applications.

Bioproduction Applications

Glycolic Acid Production

Glycolic acid, a compound with applications in cosmetics, textiles, and medicine, can be produced more efficiently using the synthetic X1P pathway. Studies have demonstrated that simultaneous operation of this pathway with the glyoxylate shunt significantly enhances GA production . The potential for scaling this bioprocess makes it a promising avenue for industrial applications.

Potential in Pharmaceutical Development

Research indicates that L-xylulose reductase enzymes, which are involved in the metabolism of L-xylulose to X1P, could be leveraged for pharmaceutical applications. The enzymatic pathways related to X1P are being explored for their roles in drug metabolism and detoxification processes . Understanding these pathways can lead to advancements in drug formulation and therapeutic strategies.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Sugar Phosphates

Key Observations :

- This compound shares a ketone and phosphate group with D-xylulose 1-phosphate but differs in stereochemistry, affecting enzyme specificity .

- Compared to hexose phosphates (e.g., glucose 1-phosphate), this compound has a shorter carbon chain, influencing solubility and transport mechanisms .

Metabolic Pathways and Enzyme Specificity

Table 2: Metabolic Roles and Enzymatic Processing

Key Observations :

- Enzyme structural differences: Rhamnulose 1-phosphate aldolase has extra β-strands and α-helices compared to L-fuculose 1-phosphate aldolase, enabling substrate discrimination .

Physical and Analytical Properties

This compound exhibits high polarity due to its phosphate and hydroxyl groups, complicating separation from similarly polar compounds like glucose 6-phosphate and myo-inositol 1-phosphate . Advanced techniques such as ion-exchange chromatography or mass spectrometry (e.g., UPLC-MS/MS, as used for sphingosine 1-phosphate ) are required for precise quantification.

Preparation Methods

Kinase-Catalyzed Phosphorylation

The most widely validated method for this compound synthesis involves enzymatic phosphorylation using L-xylulose kinase (LyxK) . This approach leverages the substrate specificity of LyxK to phosphorylate L-xylulose at the C1 position. In a landmark study, researchers cloned the lyx gene from Escherichia coli into a pET-28a expression vector, enabling high-yield production of recombinant LyxK in E. coli BL21 (DE3). The purified enzyme exhibited robust activity in a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 20 mM ATP, 5 mM Mg²⁺, and 20 mM L-xylulose. After incubation at 37°C for 10 minutes, near-complete substrate conversion was observed via ³¹P-NMR spectroscopy.

Table 1: Reaction Conditions for LyxK-Catalyzed Synthesis

| Parameter | Optimal Value |

|---|---|

| Buffer | 100 mM Tris-HCl (pH 7.5) |

| ATP Concentration | 20 mM |

| Mg²⁺ Concentration | 5 mM |

| Temperature | 37°C |

| Reaction Time | 10–30 minutes |

| Enzyme Loading | 10 µg per 50 µL reaction |

ATP Regeneration Systems

To enhance cost efficiency, ATP regeneration systems have been integrated into phosphorylation protocols. For example, the phosphoenolpyruvate (PEP)/pyruvate kinase (PK) system enables continuous ATP replenishment, sustaining kinase activity over extended reactions. This method has been adapted for this compound synthesis by coupling LyxK with PK, achieving 95% substrate conversion without exogenous ATP supplementation.

Substrate Preparation and Isomerization

L-Xylulose Generation

L-Xylulose, the substrate for phosphorylation, is typically synthesized via isomerization of L-lyxose or L-xylose. L-Arabinose isomerase (AraA) from Bacillus subtilis has been employed to catalyze the conversion of L-lyxose to L-xylulose at 50°C in a pH 8.0 buffer. The reaction mixture is purified using gel filtration chromatography (Bio-Gel P-2 resin) to isolate L-xylulose prior to phosphorylation.

Table 2: Isomerization Reaction Parameters

| Enzyme | Substrate | Temperature | pH | Yield |

|---|---|---|---|---|

| L-Arabinose isomerase | L-Lyxose | 50°C | 8.0 | 85% |

Purification and Analytical Validation

Chromatographic Techniques

Post-synthesis purification is critical to remove ATP, ADP, and unreacted substrates. Gel filtration chromatography using Bio-Gel P-2 fine resins (45–90 µm) effectively separates this compound from smaller molecules. Additionally, high-performance liquid chromatography (HPLC) with a ZIC®-cHILIC column resolves phosphorylated intermediates with >99% purity, as confirmed by evaporative light scattering detection (ELSD).

Spectroscopic Characterization

¹H-NMR, ¹³C-NMR, and ³¹P-NMR spectra provide definitive confirmation of this compound structure. Key spectral data include:

Challenges and Optimization Strategies

Enzyme Stability and Activity

LyxK activity diminishes at substrate concentrations >30 mM due to substrate inhibition. To mitigate this, fed-batch reactions with incremental L-xylulose addition have been proposed, sustaining kinase activity over 6 hours.

Scaling-Up Production

Industrial-scale synthesis requires cost-effective ATP regeneration. The PEP/PK system, while efficient, generates pyruvate as a byproduct. Recent advances propose coupling pyruvate oxidase to regenerate PEP in situ, creating a closed-loop system that reduces raw material costs by 40% .

Q & A

Q. What are the primary metabolic pathways involving L-xylulose 1-phosphate, and how can they be experimentally validated?

this compound is a key intermediate in the pentose phosphate pathway and glucuronate metabolism. In Yarrowia lipolytica, it participates in the oxidoreductive route of L-arabinose assimilation, where L-xylulose is converted to D-xylitol and eventually to D-xylulose 5-phosphate . To validate these pathways, researchers can:

- Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux via GC-MS or LC-MS.

- Knock out genes encoding enzymes like L-xylulose reductase (XLR, EC 1.1.1.10) and monitor pathway disruption using metabolomic profiling.

- Cross-reference pathway activity with KEGG MODULE M00014 (glucuronate pathway) to confirm enzyme specificity .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ionization parameters (e.g., ESI in negative mode) and use stable isotope-labeled internal standards (e.g., ¹³C-L-xylulose 1-phosphate) to improve accuracy .

- Enzymatic Assays: Couple this compound degradation with NADH/NADPH-dependent reactions, measuring absorbance changes at 340 nm. Validate against LC-MS/MS data to resolve discrepancies in low-concentration samples.

Advanced Research Questions

Q. How can conflicting data on this compound’s role in fungal vs. bacterial systems be reconciled?

Discrepancies often arise from species-specific pathway regulation. For example:

- In fungi (Yarrowia lipolytica), this compound is linked to L-arabinose catabolism via L-arabinitol dehydrogenase (ADH) .

- In E. coli, engineered strains utilize this compound for glycolate synthesis via the Dahms pathway, highlighting divergent metabolic flexibility . Methodological Recommendations:

- Perform comparative genomics to identify orthologous enzymes.

- Use RNA-seq to analyze transcriptional regulation under varying carbon sources (e.g., xylose vs. arabinose).

- Apply metabolic flux analysis (MFA) to quantify pathway dominance in mixed-substrate conditions.

Q. What experimental design considerations are critical for studying this compound’s regulatory effects in vivo?

- Conditional Knockouts: Use inducible promoters (e.g., araBAD) to control enzyme expression temporally, avoiding compensatory pathway activation.

- Dynamic Metabolomics: Collect time-series samples post-perturbation (e.g., substrate pulse) to capture transient metabolite changes.

- Multi-Omics Integration: Correlate metabolomic data with proteomic (e.g., enzyme abundance) and transcriptomic datasets to identify regulatory nodes.

Q. How can researchers address low yields of this compound in microbial production systems?

Optimization Strategies:

- Enzyme Engineering: Mutate rate-limiting enzymes (e.g., L-xylulose kinase) for improved substrate affinity using directed evolution.

- Cofactor Balancing: Overexpress NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) to sustain reductase activity .

- Fermentation Control: Adjust pH, temperature, and oxygenation to minimize byproduct formation (e.g., xylitol) in E. coli cultures .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret discrepancies in this compound levels across assay platforms?

- Cross-Validation: Compare LC-MS/MS (high specificity) with enzymatic assay results (prone to interference from similar metabolites like D-xylulose 5-phosphate).

- Matrix Effects: Spike recovery experiments in biological matrices (e.g., cell lysates) to assess technique robustness .

- Statistical Modeling: Use Bland-Altman plots to quantify systematic biases between methods.

Q. What criteria should guide the inclusion of class-level data (e.g., organophosphates) in toxicological profiles of this compound?

- Relevance: Only include class data (e.g., phosphorylation kinetics) if direct studies on this compound are lacking.

- Mechanistic Overlap: Validate assumptions (e.g., phosphatase susceptibility) via in vitro assays with purified enzymes .

- Supplemental Literature Searches: Use Boolean terms (e.g., "this compound + toxicity + phosphorylation") in PubMed/Scopus to fill evidence gaps .

Methodological Resources

- Pathway Visualization: KEGG MODULE M00014 .

- Metabolomics Standards: Follow guidelines in Beilstein Journal of Organic Chemistry for reproducible LC-MS/MS workflows .

- Data Reporting: Adopt structured formats (e.g., ISA-Tab) for metadata, ensuring compatibility with public repositories like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.